![molecular formula C13H8Cl2O3 B6404000 5-Chloro-3-(2-chloro-5-hydroxyphenyl)benzoic acid, 95% CAS No. 1261959-28-7](/img/structure/B6404000.png)
5-Chloro-3-(2-chloro-5-hydroxyphenyl)benzoic acid, 95%
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Overview
Description
5-Chloro-3-(2-chloro-5-hydroxyphenyl)benzoic acid, commonly referred to as 5-chloro-3-CB, is an organic compound with a molecular formula of C11H8Cl2O3. It is a white, crystalline solid with a melting point of 268-269°C. 5-chloro-3-CB has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. In particular, it has been used as an intermediate in the synthesis of many drugs and other compounds.
Scientific Research Applications
5-chloro-3-CB has been studied extensively for its potential applications in the pharmaceutical and agrochemical industries. It has been used as an intermediate in the synthesis of several drugs, including anti-inflammatory drugs, antifungal agents, and anti-cancer agents. It has also been used in the synthesis of several agrochemicals, including herbicides and insecticides. In addition, 5-chloro-3-CB has been studied for its potential use as a corrosion inhibitor and as a component of materials for medical devices.
Mechanism of Action
The mechanism of action of 5-chloro-3-CB is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of other compounds, such as drugs and agrochemicals. In addition, it has been suggested that 5-chloro-3-CB may act as an antioxidant, which could be beneficial for the prevention of oxidative damage in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-3-CB are not yet fully understood. However, it has been suggested that it may act as an inhibitor of enzymes involved in the metabolism of other compounds, as well as an antioxidant. In addition, it has been suggested that 5-chloro-3-CB may have anti-inflammatory, antifungal, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-3-CB in laboratory experiments include its low cost, high purity, and ease of synthesis. In addition, it is relatively stable and has a long shelf life. However, it is important to note that 5-chloro-3-CB can be toxic if not handled properly, and it should be handled with caution in a laboratory setting.
Future Directions
The potential future directions for research on 5-chloro-3-CB include further investigation into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and agrochemical industries. In addition, further research into its mechanism of action and its potential use as a corrosion inhibitor and as a component of materials for medical devices is needed. Furthermore, further research into its safety profile and potential toxicity is also necessary. Finally, further research into the synthesis of 5-chloro-3-CB and the development of new and improved synthesis methods is also needed.
Synthesis Methods
5-chloro-3-CB can be synthesized through a variety of methods, including the reaction of 2-chloro-5-hydroxybenzoic acid with phosphorus oxychloride, the reaction of 2-chloro-5-hydroxybenzoic acid with thionyl chloride, and the reaction of 2-chloro-5-hydroxybenzoic acid with chloroacetic acid. The most common method is the reaction of 2-chloro-5-hydroxybenzoic acid with phosphorus oxychloride, which produces 5-chloro-3-CB in a yield of around 95%.
properties
IUPAC Name |
3-chloro-5-(2-chloro-5-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-4-7(3-8(5-9)13(17)18)11-6-10(16)1-2-12(11)15/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHBVJHXWOUIRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690489 |
Source
|
Record name | 2',5-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-28-7 |
Source
|
Record name | 2',5-Dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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